![molecular formula C25H21NO4 B2576308 1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-4-carbox+ CAS No. 1515608-64-6](/img/structure/B2576308.png)
1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-4-carbox+
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
The chemical reactions involving “1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-4-carbox” are not explicitly mentioned in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, physical state, and purity. For “1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-4-carbox”, the available information is limited .Scientific Research Applications
Protection of Hydroxy-Groups
The fluoren-9-ylmethoxycarbonyl (Fmoc) group, related to the compound , is utilized to protect hydroxy-groups in synthesis processes. It offers compatibility with acid- and base-labile protecting groups and can be conveniently removed using triethylamine, maintaining the integrity of other sensitive groups in the molecule (Gioeli & Chattopadhyaya, 1982).
Synthesis of Fluoren-9-ones
Fluoren-9-ones can be synthesized through palladium-catalyzed cyclocarbonylation of o-halobiaryls, showing the versatility of fluorenyl compounds in organic synthesis. This method produces high yields of fluoren-9-ones with various substituents, demonstrating the compound's utility in creating complex organic structures (Campo & Larock, 2002).
Photolabile Protecting Group
A derivative based on brominated hydroxyquinoline, similar in function to the queried compound, serves as a photolabile protecting group for carboxylic acids. It shows high efficiency and sensitivity to multiphoton-induced photolysis, making it suitable for in vivo applications, highlighting the potential for controlled release in biochemical applications (Fedoryak & Dore, 2002).
Redox-Annulations
Cyclic amines, including structures similar to tetrahydroquinoline, can undergo redox-annulations with α,β-unsaturated aldehydes and ketones. This process leads to the formation of ring-fused pyrrolines, which can be further modified, demonstrating the compound's role in complex ring formation and functionalization in organic synthesis (Kang et al., 2015).
Photocatalytic Oxidation and Oxygenation
Photocatalysts, such as 9-fluorenone, enable the oxidation of non-activated alcohols and the selective α-oxygenation of tertiary amines. This indicates the potential of fluorenyl-based compounds in photocatalytic reactions, offering a green chemistry approach to oxidation and oxygenation reactions (Zhang et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-2H-quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO4/c27-24(28)21-13-14-26(23-12-6-5-11-20(21)23)25(29)30-15-22-18-9-3-1-7-16(18)17-8-2-4-10-19(17)22/h1-12,21-22H,13-15H2,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPWNGLHJGLVSTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C2C1C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1515608-64-6 |
Source


|
| Record name | 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroquinoline-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



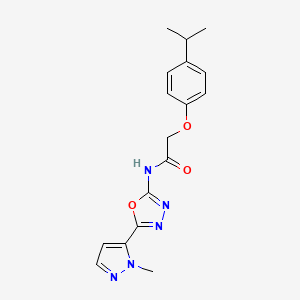
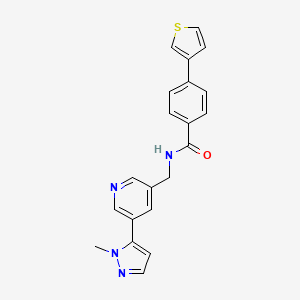
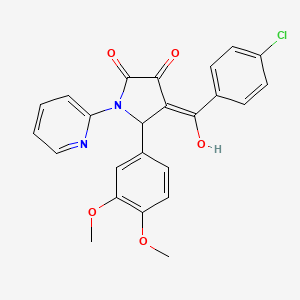
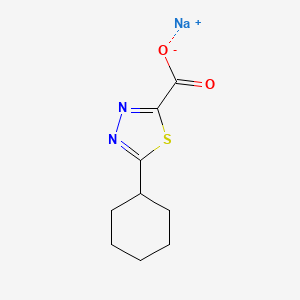
![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2576235.png)
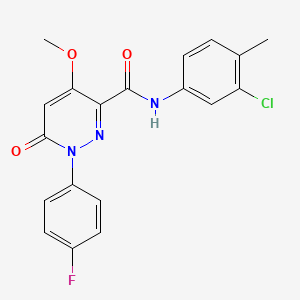

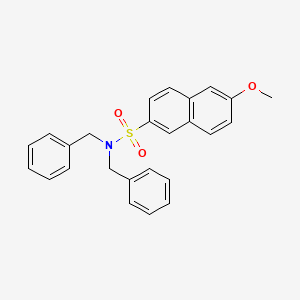
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2576242.png)
![N-[(3,5-Difluorophenyl)methyl]-6-(4-fluorophenyl)-8-oxo-6,7-dihydro-5H-imidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2576243.png)
![N-cyclododecyl-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2576247.png)
